molecular formula C11H7F3N2O2 B6386005 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine CAS No. 1111103-91-3

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine

Cat. No.: B6386005
CAS No.: 1111103-91-3
M. Wt: 256.18 g/mol
InChI Key: OPMZZIDRPJTMOL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine is a heterocyclic compound with the molecular formula C11H7F3N2O2 and a molecular weight of 256.18 g/mol This compound features a pyrimidine ring substituted with a hydroxy group at the 2-position and a trifluoromethoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with trifluoromethoxy-substituted phenyl reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated pyrimidines under palladium catalysis . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.

    Materials Science: The trifluoromethoxy group imparts unique electronic properties, making the compound useful in the development of advanced materials and electronic devices.

    Biological Research: The compound’s ability to interact with specific molecular targets makes it valuable for studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits endoplasmic reticulum stress and apoptosis, thereby exerting neuroprotective and anti-inflammatory effects. Molecular docking studies have shown favorable interactions with active residues of these proteins, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry and materials science, where such properties can be leveraged for specific applications.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMZZIDRPJTMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686868
Record name 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-91-3
Record name 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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